6-hydroxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide
Description
6-Hydroxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide is a pyridine-derived compound featuring a hydroxyl group at the 6-position, a carboxamide group at the 3-position, and a 4-methoxybenzyl substituent on the amide nitrogen. This structure confers unique physicochemical properties, such as hydrogen-bonding capability (via the hydroxyl group) and lipophilicity (from the methoxyphenyl moiety).
The compound’s structural motifs align with those of bioactive molecules and materials science intermediates, as seen in related hydrazones, imines, and carboxamide derivatives .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-19-12-5-2-10(3-6-12)8-16-14(18)11-4-7-13(17)15-9-11/h2-7,9H,8H2,1H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDXTFACISTASS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CNC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide typically involves the reaction of 4-methoxybenzylamine with 6-oxo-1H-pyridine-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Formation of 4-hydroxybenzyl derivatives.
Reduction: Formation of 6-amino-1H-pyridine-3-carboxamide derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
6-hydroxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-hydroxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound’s structure allows it to interact with active sites of enzymes, leading to changes in their conformation and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
(a) 6-Chloro-N-[(4-Methoxyphenyl)methyl]pyridine-3-carboxamide
- Key Difference : Replacement of the 6-hydroxyl group with a chlorine atom.
- Reactivity: Chlorine may participate in nucleophilic substitution reactions, offering synthetic versatility absent in the hydroxyl variant. Biological Activity: Chlorinated analogues often exhibit altered binding affinities due to steric and electronic effects .
(b) (E)-3-Methoxy-4-(((4-Methoxyphenyl)imino)methyl)phenol (Imine Derivative)
- Key Difference : Substitution of the carboxamide group with an imine linkage.
- Impact: Hydrogen Bonding: The imine group (C=N) lacks hydrogen-bond-donor capacity, reducing interactions with polar targets compared to the carboxamide . Applications: Imines are commonly used in liquid crystalline materials, suggesting that the hydroxyl-carboxamide compound might instead favor biomedical applications .
(c) 3-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}benzyl Phosphoramidite
- Key Difference : Complex phosphoramidite backbone with multiple methoxyphenyl groups.
- Impact :
- Functionality : Designed for nucleic acid synthesis, highlighting the role of methoxyphenyl groups in stabilizing intermediates during solid-phase oligonucleotide synthesis .
- Stability : Requires storage below -20°C, indicating higher sensitivity compared to simpler carboxamides like the target compound .
Table 1: Comparative Analysis of Key Compounds
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